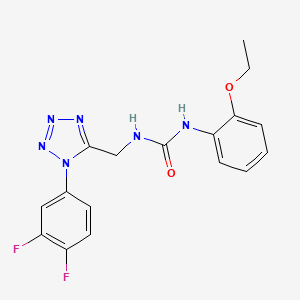

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea

Description

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a urea derivative featuring a tetrazole ring linked to a 3,4-difluorophenyl group via a methyl bridge. The urea moiety is further substituted with a 2-ethoxyphenyl group.

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N6O2/c1-2-27-15-6-4-3-5-14(15)21-17(26)20-10-16-22-23-24-25(16)11-7-8-12(18)13(19)9-11/h3-9H,2,10H2,1H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRQMADWJBSKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For example, 3,4-difluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 3,4-difluorophenyl tetrazole.

Urea Formation: The tetrazole derivative is then reacted with an isocyanate derivative to form the urea linkage. This step often requires a base such as triethylamine to facilitate the reaction.

Final Coupling: The final step involves coupling the tetrazole-urea intermediate with 2-ethoxyphenyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the urea or tetrazole moieties.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Material Science: The compound’s stability and electronic properties may make it useful in the development of advanced materials, such as organic semiconductors or polymers.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving tetrazole or urea moieties.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to interact with active sites of enzymes or receptors. The difluorophenyl and ethoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares core features with urea-tetrazole hybrids described in the evidence. Key differences lie in substituents on the aryl rings and tetrazole positioning:

Key Observations:

- Substituent Effects: The 2-ethoxyphenyl group in the target compound introduces an oxygen-based substituent, contrasting with halogen (F, Cl) or trifluoromethyl groups in analogs.

- Synthetic Efficiency : Yields for analogs range from 56% to 98% , suggesting that the target’s synthesis (if similar) might require optimization, particularly for the methyl-tetrazole bridge, which is absent in other examples.

- Thermal Stability : Melting points for fluorophenyl analogs (e.g., 166–270°C ) correlate with crystallinity influenced by halogen electronegativity. The ethoxy group’s bulkiness in the target may lower its melting point relative to fluorine-substituted analogs.

Pharmacological Implications (Inferred)

Conversely, the target’s ethoxy group could improve solubility, a critical factor in bioavailability.

Biological Activity

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.32 g/mol. The structure features a tetrazole ring, a difluorophenyl group, and an ethoxyphenyl moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.32 g/mol |

| CAS Number | 942000-83-1 |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Tetrazole Ring : This is typically achieved by cyclization reactions involving azides and nitriles under acidic conditions.

- Introduction of the Difluorophenyl Group : Nucleophilic aromatic substitution reactions are employed to introduce this group.

- Coupling with the Ethoxyphenyl Group : The final step involves forming the urea linkage through coupling with an ethoxyphenyl isocyanate.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring and difluorophenyl group enhance binding affinity, potentially modulating various biochemical pathways.

Key Mechanisms:

- Inhibition or Activation of Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to various receptors, influencing cellular signaling cascades.

Biological Activities

Research has indicated that this compound exhibits a variety of biological activities:

- Anticancer Activity : Studies have shown that derivatives related to this compound possess antiproliferative effects against cancer cell lines, including U937 cells, with IC50 values indicating significant potency compared to standard treatments like etoposide .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Case Studies

A recent study evaluated the antiproliferative effects of related urea derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against U937 cells with IC50 values ranging from 16.23 μM to 17.94 μM . Another study highlighted the potential use of these compounds in targeting specific pathways involved in cancer progression.

Applications in Research

The unique properties of this compound make it a valuable candidate for:

- Medicinal Chemistry : As a pharmacophore in drug design targeting specific enzymes or receptors.

- Material Science : Development of advanced materials due to its structural uniqueness.

- Biological Studies : Understanding interactions with macromolecules to elucidate therapeutic effects.

Q & A

Q. What synthetic strategies are effective for constructing the urea-tetrazole scaffold in this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring. A common approach is cycloaddition using sodium azide and nitriles under acidic conditions . Subsequent alkylation of the tetrazole nitrogen with a chloromethyl intermediate (e.g., chloromethyl ethyl ether) can introduce the methyl linker. The urea moiety is formed via reaction of an isocyanate (e.g., 2-ethoxyphenyl isocyanate) with an amine-functionalized intermediate. Key steps require anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to optimize yields .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of fluorine substituents on the phenyl ring and verifying urea/tetrazole connectivity . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline forms are obtainable) provides definitive structural confirmation, as demonstrated for related fluorophenyl-tetrazole derivatives .

Q. How does the 3,4-difluorophenyl group influence the compound’s physicochemical properties?

Fluorine atoms increase electronegativity, enhancing lipid solubility and metabolic stability. Comparative studies on analogs (e.g., 4-fluorophenyl vs. 3,4-difluorophenyl) show that difluorination reduces π-π stacking interactions, potentially improving target binding specificity . LogP calculations and solubility assays in DMSO/PBS buffers are recommended to quantify these effects .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to kinase targets?

Molecular docking (using AutoDock Vina or Schrödinger Suite) with homology models of kinases (e.g., EGFR or JAK2) can prioritize targets. Density Functional Theory (DFT) calculations assess electronic interactions between the tetrazole’s nitrogen atoms and catalytic lysine residues. Validation via molecular dynamics simulations (200 ns trajectories) evaluates binding stability .

Q. How can structural modifications resolve contradictions in biological activity data?

For example, replacing the 2-ethoxyphenyl group with a 2-methoxyphenyl moiety (as in ) may alter hydrogen-bonding patterns with serine/threonine kinases. Systematic SAR studies should compare IC₅₀ values across modified analogs in enzyme inhibition assays. Conflicting data on cytotoxicity (e.g., in MCF-7 vs. HEK293 cells) may reflect off-target effects, necessitating proteome-wide affinity profiling .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

Use a Design of Experiments (DoE) approach to test variables:

- Temperature (40–100°C for cycloaddition step)

- Solvent polarity (DMF vs. THF for urea coupling)

- Catalyst loading (0.1–1.0 eq. of triethylamine) Response surface methodology (RSM) identifies optimal parameters, minimizing byproducts like bis-urea derivatives .

Methodological Guidance

Q. How to analyze stability under physiological conditions?

Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS at 0, 24, and 48 hours. The tetrazole ring’s susceptibility to hydrolysis can be mitigated by introducing electron-withdrawing groups (e.g., trifluoromethyl) on adjacent positions .

Q. What strategies validate the compound’s mechanism of action in cellular models?

- Target Engagement : Cellular thermal shift assays (CETSA) confirm binding to putative targets .

- Pathway Analysis : RNA-seq or phosphoproteomics after treatment identifies downstream signaling perturbations .

- Rescue Experiments : Overexpression of suspected targets (e.g., via lentiviral vectors) reverses phenotypic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.